molecular formula C30H30ClN5O4S B11215503 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

Cat. No.: B11215503
M. Wt: 592.1 g/mol
InChI Key: ROAARSMZZXFUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a synthetic small molecule characterized by a hybrid structure combining a quinazolinone-thioxo core, a [1,3]dioxolo ring, and a 3-chlorophenyl piperazine moiety linked via a propyl-benzamide scaffold. This compound exemplifies advanced medicinal chemistry strategies, integrating heterocyclic systems known for diverse bioactivities. Its structural complexity reflects targeted modifications to optimize binding affinity and metabolic stability, though specific biological data for this compound remain undisclosed in the provided evidence.

Properties

Molecular Formula

C30H30ClN5O4S

Molecular Weight

592.1 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

InChI

InChI=1S/C30H30ClN5O4S/c31-22-3-1-4-23(15-22)35-13-11-34(12-14-35)10-2-9-32-28(37)21-7-5-20(6-8-21)18-36-29(38)24-16-26-27(40-19-39-26)17-25(24)33-30(36)41/h1,3-8,15-17H,2,9-14,18-19H2,(H,32,37)(H,33,41)

InChI Key

ROAARSMZZXFUND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C6=CC(=CC=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.

    Alkylation: The intermediate is then alkylated with 3-bromopropylamine to introduce the propyl chain.

    Quinazolinone Synthesis: Separately, the quinazolinone moiety is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the alkylated piperazine intermediate with the quinazolinone derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazolinone moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as a receptor ligand or enzyme inhibitor.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored. Its structure suggests possible applications in the development of new drugs for treating neurological disorders or cancers.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its fusion of three pharmacophoric elements:

3-Chlorophenyl piperazine : Piperazine derivatives are common in neuroactive compounds (e.g., antipsychotics) but are also utilized in anticancer agents for their ability to modulate serotonin or dopamine receptors. highlights piperazinylalkyl imides with anticonvulsant activity, emphasizing the role of piperazine in CNS-targeted therapies .

Benzamide linker: The propyl-benzamide bridge facilitates spatial alignment of the two pharmacophores, akin to ’s 2,4-diaminoquinazolines, where flexible linkers improved solubility and target engagement .

Physicochemical and Pharmacokinetic Properties

Comparative data inferred from analogous compounds:

Property Target Compound 2,4-Diaminoquinazolines Thioxo-Quinazolinones Piperazinylalkyl Imides
Molecular Weight ~650 g/mol (estimated) 400–500 g/mol ~450 g/mol 300–400 g/mol
LogP ~3.5 (predicted) 2.0–3.0 2.5–3.5 1.5–2.5
Solubility Low (dioxolo hydrophobicity) Moderate Low High
Bioactivity Hypothesized anticancer Undisclosed Kinase inhibition Anticonvulsant

Key Research Findings

Structural Complexity vs. Bioactivity: The dioxolo-thioxo-quinazolinone core may confer selectivity but reduce solubility, necessitating formulation optimization .

Piperazine Role : The 3-chlorophenyl substitution on piperazine could enhance receptor subtype selectivity compared to unsubstituted analogs in .

Hybrid Scaffolds: Combining quinazolinone and benzamide motifs mirrors trends in multitarget drug design, as seen in ’s systems pharmacology approach .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.